Dexamethasone Biotin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

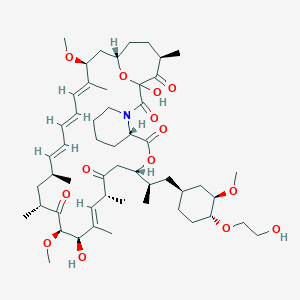

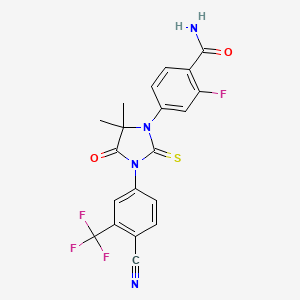

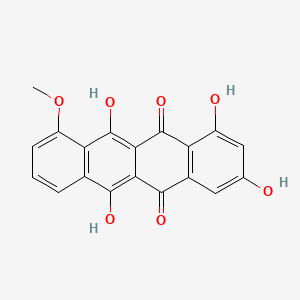

Dexamethasone Biotin is a conjugate compound that combines the properties of dexamethasone, a potent glucocorticoid, and biotin, a vitamin that plays a crucial role in various metabolic processes. This conjugate is primarily used in scientific research to detect and study cytokinin-binding proteins, leveraging the unique properties of both dexamethasone and biotin .

Wirkmechanismus

Target of Action

Dexamethasone Biotin is a compound that combines the properties of dexamethasone, a glucocorticoid, and biotin, a coenzyme. The primary targets of dexamethasone are the glucocorticoid receptors found in almost all cells . These receptors play a crucial role in regulating a wide array of physiological processes, including immune response and inflammation . Biotin, on the other hand, is a coenzyme for carboxylase enzymes, involved in key steps of metabolic processes .

Mode of Action

Dexamethasone exerts its effects by binding to the glucocorticoid receptor, leading to changes in gene expression . This binding mediates multiple downstream effects over hours to days . Biotin acts as a coenzyme for several carboxylases, playing a crucial role in the metabolism of fatty acids, amino acids, and carbohydrates .

Biochemical Pathways

Dexamethasone affects various biochemical pathways, primarily those involved in immune response and inflammation . Biotin is essential for the function of several enzymes that play key roles in metabolic pathways. The biotin-dependent carboxylases are critical for gluconeogenesis, fatty acid synthesis, and amino acid metabolism .

Pharmacokinetics

Dexamethasone exhibits time-dependent pharmacokinetics . It is metabolized by CYP3A4 enzymes in the liver . The activity of CYP3A can be induced when dexamethasone is persistently administered, resulting in auto-induction

Result of Action

The molecular and cellular effects of this compound are a combination of the effects of dexamethasone and biotin. Dexamethasone has been shown to increase the expression of aquaporin-2 protein, which plays a crucial role in water balance . It also enhances the stemness and immunomodulatory properties of mesenchymal stem cells . Biotin, being a coenzyme, helps in the proper functioning of several enzymes, thereby ensuring smooth metabolic processes .

Action Environment

Environmental factors can influence the action of this compound. For instance, dexamethasone’s effects on aquaporin-2 protein expression were studied in a controlled environment to avoid extra-renal environmental factors . Furthermore, the influence of dexamethasone on DNA methylation levels suggests that genetic and environmental factors can interact to influence the development of diseases .

Biochemische Analyse

Biochemical Properties

Dexamethasone Biotin interacts with various biomolecules in the cell. It has been shown to bind to cytokinin-binding proteins, which play a crucial role in plant growth and development . The nature of these interactions involves the cytokinin moiety of the this compound molecule binding to the cytokinin-binding proteins .

Cellular Effects

Dexamethasone, part of the this compound conjugate, has profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, Dexamethasone has been shown to upregulate CTLA-4 mRNA and protein in CD4 and CD8 T cells, blocking CD28-mediated cell cycle entry and differentiation .

Molecular Mechanism

The mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Dexamethasone, for example, binds to the glucocorticoid receptor, mediating changes in gene expression that lead to multiple downstream effects over hours to days .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. Dexamethasone, for instance, has been shown to induce changes in lymphocyte activation and proliferation during checkpoint blockade . Moreover, the stability, degradation, and long-term effects on cellular function of Dexamethasone have been observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, in a study involving human breast cancer xenograft mice, the mice were orally given a single or multiple doses (8 mg/kg) of Dexamethasone, and the plasma concentrations of Dexamethasone were assessed .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Dexamethasone Biotin involves several steps. Initially, dexamethasone is modified by periodate oxidation to yield a carboxylic group. This carboxylic group is then used for conjugation to a spacer by amide formation. The biotinyl derivatives of cytokinins are synthesized by reacting an activated ester of biotin with amino derivatives of cytokinins .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned chemical reactions. The process typically includes purification steps such as chromatography to ensure the final product’s purity and efficacy .

Analyse Chemischer Reaktionen

Types of Reactions

Dexamethasone Biotin undergoes various chemical reactions, including:

Oxidation: Periodate oxidation is used to modify dexamethasone, introducing a carboxylic group.

Amide Formation: The carboxylic group reacts with amino derivatives to form amide bonds.

Common Reagents and Conditions

Periodate Oxidation: Sodium periodate is commonly used for the oxidation of dexamethasone.

Amide Formation: Activated esters of biotin and amino derivatives of cytokinins are used under mild conditions to form the conjugate.

Major Products Formed

The primary product formed from these reactions is the this compound conjugate, which retains the biological activity of both dexamethasone and biotin .

Wissenschaftliche Forschungsanwendungen

Dexamethasone Biotin has several scientific research applications:

Detection of Cytokinin-Binding Proteins: It is used in yeast three hybrid systems and fluorescence-activated cell sorting to detect and characterize cytokinin-binding proteins.

Drug Delivery Systems: The conjugate is explored for targeted drug delivery, reducing side effects by ensuring the drug reaches specific tissues.

Gene Delivery Systems: This compound is used as a vector for gene delivery, enhancing transfection efficiency.

Anti-Inflammatory Research: Leveraging the anti-inflammatory properties of dexamethasone, the conjugate is used in studies related to inflammation and immune response.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Dexamethasone: A potent glucocorticoid used for its anti-inflammatory and immunosuppressive properties.

Biotinylated Cytokinins: Used in similar research applications for detecting cytokinin-binding proteins.

Uniqueness

Dexamethasone Biotin is unique due to its dual functionality, combining the anti-inflammatory properties of dexamethasone with the detection capabilities of biotin. This makes it a valuable tool in both therapeutic and research settings .

Eigenschaften

CAS-Nummer |

85679-56-7 |

|---|---|

Molekularformel |

C36H53FN4O6S |

Molekulargewicht |

688.9 g/mol |

IUPAC-Name |

(8S,9R,10S,11S,13S,14S,16R,17R)-N-[5-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]pentyl]-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carboxamide |

InChI |

InChI=1S/C36H53FN4O6S/c1-21-17-25-24-12-11-22-18-23(42)13-14-33(22,2)35(24,37)28(43)19-34(25,3)36(21,47)31(45)39-16-8-4-7-15-38-29(44)10-6-5-9-27-30-26(20-48-27)40-32(46)41-30/h13-14,18,21,24-28,30,43,47H,4-12,15-17,19-20H2,1-3H3,(H,38,44)(H,39,45)(H2,40,41,46)/t21-,24+,25+,26+,27+,28+,30+,33+,34+,35+,36+/m1/s1 |

InChI-Schlüssel |

QEYLXALGYYRVPP-VCOZPEISSA-N |

Isomerische SMILES |

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)NCCCCCNC(=O)CCCC[C@H]5[C@@H]6[C@H](CS5)NC(=O)N6)O)C)O)F)C |

Kanonische SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)NCCCCCNC(=O)CCCCC5C6C(CS5)NC(=O)N6)O)C)O)F)C |

Reinheit |

> 95% |

Menge |

Milligrams-Grams |

Synonyme |

N-[5-[[[(11β,16α,17α)-9-Fluoro-11,17-dihydroxy-16-methyl-3-oxoandrosta-1,4-dien-17-yl]carbonyl]amino]pentyl]hexahydro-2-oxo-1H-thieno[3,4-d]imidazole-4-pentanamide |

Herkunft des Produkts |

United States |

Q1: How does the dexamethasone-biotin chimera work and what are its downstream effects?

A1: The dexamethasone-biotin chimera functions by simultaneously binding to two different proteins: the glucocorticoid receptor (GR) with dexamethasone and streptavidin (SA) with biotin. [] This dual binding capability allows researchers to artificially bring these two proteins together, mimicking or influencing natural protein interactions. This can lead to various downstream effects depending on the experimental context. For example, in a yeast three-hybrid system, the chimera can bring a DNA-bound GR-LexA fusion protein and a SA-B42 activation domain fusion protein into close proximity. This interaction allows the B42 activation domain to activate reporter gene expression, indicating successful heterodimerization of GR and SA. []

Q2: Can you provide an example of how the structural features of the dexamethasone-biotin chimera contribute to its activity?

A2: One study explored the structure-activity relationship by comparing a dexamethasone-biotin chimera with a structurally similar estradiol-biotin chimera. [] They found that yeast expressing estrogen receptors (ER) showed significantly higher sensitivity and response to the estradiol-biotin chimera compared to yeast expressing GR responding to the dexamethasone-biotin chimera. This highlights the importance of the steroid component (dexamethasone vs. estradiol) in determining binding affinity and activity towards specific receptors. The linker length connecting the steroid and biotin moieties can also influence the chimera's ability to bridge the two target proteins and impact its dimerization efficiency. []

Q3: Are there any applications of dexamethasone-biotin related to adipogenesis?

A3: While the provided research papers don't directly investigate the use of dexamethasone-biotin chimeras in adipogenesis, they highlight the individual roles of dexamethasone and biotin in this process. Dexamethasone is a potent glucocorticoid commonly used in adipocyte differentiation protocols. [, ] Biotin, a water-soluble vitamin, is also frequently included in adipocyte differentiation media, although its precise role in adipogenesis is not fully elucidated. [] Future research could explore whether dexamethasone-biotin chimeras could be used to study the interplay between GR and biotin-binding proteins during adipogenesis.

Q4: How can dexamethasone-biotin chimeras be utilized in research?

A4: Dexamethasone-biotin chimeras are valuable tools for studying protein interactions, particularly in living cells. Researchers can use these chimeras in systems like the yeast three-hybrid system to: []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

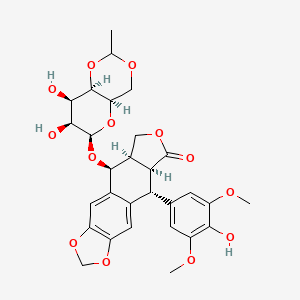

![(2S)-1-[2-[(2R,3R,6S)-6-[(2S,3E,5E,7E,9S,11R)-2,13-dimethoxy-3,9,11-trimethyl-12-oxotrideca-3,5,7-trienyl]-2-hydroxy-3-methyloxan-2-yl]-2-oxoacetyl]piperidine-2-carboxylic acid](/img/structure/B601102.png)